(2-Chloroquinoxalin-6-yl)methanamine
Description
(2-Chloroquinoxalin-6-yl)methanamine is a quinoxaline derivative featuring a chlorine substituent at position 2 and a methanamine (-CH₂NH₂) group at position 6 of the quinoxaline ring. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties .
Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(2-chloroquinoxalin-6-yl)methanamine |
InChI |
InChI=1S/C9H8ClN3/c10-9-5-12-8-3-6(4-11)1-2-7(8)13-9/h1-3,5H,4,11H2 |
InChI Key |
FDQOGZLTOQIBBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1CN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroquinoxalin-6-yl)methanamine typically involves the functionalization of quinoxaline derivatives. One common method is the nucleophilic substitution reaction where a suitable quinoxaline precursor is reacted with a chlorinating agent to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of (2-Chloroquinoxalin-6-yl)methanamine may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroquinoxalin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of (2-Chloroquinoxalin-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methanamine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of (2-Chloroquinoxalin-6-yl)methanamine and Analogs
Key Observations :
- Chlorine Position: The chlorine substituent’s position (2 vs. 3 in 3-Chloroquinoxalin-6-amine) significantly influences electronic effects and steric interactions. For example, chlorine at position 2 may alter the electron density of the quinoxaline ring differently compared to position 3, affecting reactivity and intermolecular interactions .
- Functional Groups: The methanamine group (-CH₂NH₂) in the target compound likely improves aqueous solubility compared to the primary amine (-NH₂) in 3-Chloroquinoxalin-6-amine.
- Molecular Weight and Complexity : The acetamide derivative (1422170-41-9) demonstrates how bulky substituents increase molecular weight and may enhance receptor selectivity but reduce bioavailability .
Stability and Reactivity
- Target Compound: No direct stability data are available. However, the chlorine atom and methanamine group suggest susceptibility to nucleophilic substitution or oxidation under harsh conditions.
- 3-Chloroquinoxalin-6-amine: Limited stability data are reported, but the primary amine at position 6 may undergo reactions typical of aromatic amines, such as diazotization or acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
